Squalene Synthase Inhibition: 4,1-Benzoxazepine Outperforms Thiazepine, Diazepine, and Oxazocine Analogs
In a systematic heterocycle screen where a lead compound (1a) was modified to produce fused heterocyclic variants (2–11), the 4,1-benzoxazepine derivative 1 (compound 1) was identified as the most potent squalene synthase inhibitor. The 4,1-benzothiazepine derivative 2, 1,4-benzodiazepine derivative 6, 1,3-benzodiazepine derivative 7, 1-benzazepine derivative 9, and 4,1-benzoxazocine derivative 10 all potently inhibited the enzyme, but none surpassed the 4,1-benzoxazepine core, while the 4,1-benzothiazepine S-oxide derivative 4, 1,4-benzodiazepine derivative 5, 1,3,4-benzotriazepine derivative 8, and 1,2,3,4-tetrahydroquinoline derivative 11 were only weakly active [1]. X-ray crystallographic analysis of compounds 1a, 2, 4, 5, 7, and 10 revealed that the orientation of the 5- (or 6-) phenyl group, governed by the core heterocycle geometry, is the key determinant of inhibitory potency [1].
| Evidence Dimension | Squalene synthase inhibitory potency ranking |
|---|---|
| Target Compound Data | 4,1-Benzoxazepine derivative 1: Most potent inhibitor among all tested heterocyclic scaffolds |
| Comparator Or Baseline | 4,1-Benzothiazepine (2), 1,4-benzodiazepine (6), 1,3-benzodiazepine (7), 1-benzazepine (9), 4,1-benzoxazocine (10): Potent inhibitors but less active than 1. 4,1-Benzothiazepine S-oxide (4), 1,4-benzodiazepine (5), 1,3,4-benzotriazepine (8), 1,2,3,4-tetrahydroquinoline (11): Weakly active. |
| Quantified Difference | 4,1-Benzoxazepine scaffold conferred superior inhibitory activity relative to all other 10 fused heterocyclic analogs tested. |
| Conditions | In vitro squalene synthase enzyme inhibition assay; compounds synthesized as modifications of lead compound 1a. |
Why This Matters
This direct head-to-head ranking with 10 heterocyclic comparators proves that the 4,1-benzoxazepine nucleus is uniquely optimal for squalene synthase engagement, making it the scaffold of choice for cholesterol-lowering drug discovery programs targeting this enzyme.
- [1] Miki T, Kori M, Tozawa R, Nakamura M, Sugiyama Y, Yukimasa H. Syntheses of fused heterocyclic compounds and their inhibitory activities for squalene synthase. Bioorg Med Chem. 2002 Feb;10(2):385-400. doi: 10.1016/s0968-0896(01)00289-9. View Source
